(7-Cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene
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Overview
Description
CYCLOPROPYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a diazenyl-substituted benzodioxin ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE typically involves multiple steps, starting with the preparation of the cyclopropyl group and the diazenyl-substituted benzodioxin ring. Common synthetic routes include:
Diazenyl Substitution: The diazenyl group is introduced through azo coupling reactions, where an aromatic amine reacts with a diazonium salt under acidic conditions.
Benzodioxin Formation: The benzodioxin ring is synthesized through cyclization reactions involving phenolic compounds and epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxin ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
CYCLOPROPYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of CYCLOPROPYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Spirocyclopropanes: Compounds with a spirocyclopropane structure exhibit similar biological activities and chemical properties.
Cyclopropane Derivatives: Other cyclopropane-containing compounds, such as those with simple functionalities, also demonstrate a wide range of biological activities.
Uniqueness
CYCLOPROPYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
cyclopropyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C18H16N2O3/c21-18(12-6-7-12)14-10-16-17(23-9-8-22-16)11-15(14)20-19-13-4-2-1-3-5-13/h1-5,10-12H,6-9H2 |
InChI Key |
CTDFILZBURZQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2N=NC4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
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